molecular formula C21H18BrFN2OS B2796612 (5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione CAS No. 941947-21-3

(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Cat. No.: B2796612
CAS No.: 941947-21-3
M. Wt: 445.35
InChI Key: ABNOLAKKOIWOEF-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione (CAS 941947-21-3) is a chemical compound with the molecular formula C21H18BrFN2OS and a molecular weight of 445.35 g/mol . It is offered with a purity of 90% or higher and is available for research purposes in various quantities, from 1mg to 75mg . Compounds featuring a piperazine moiety, like this one, are of significant interest in medicinal chemistry research due to their presence in molecules with a wide range of biological activities . The piperazine ring is a common structural motif in pharmaceuticals and is found in agents with reported antibacterial, antifungal, antipsychotic, and antidepressant properties, making it a valuable scaffold for the development of new therapeutic entities . Furthermore, structural analogs targeting serotonin receptors, such as the 5-HT2A receptor, have been investigated for their potential antipsychotic profiles, suggesting a potential research pathway for this compound in neuroscience . This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings by qualified professionals. It is not for human consumption, diagnostic use, or any other personal application. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNOLAKKOIWOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that combines various functional groups, suggesting potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a furan ring, a bromophenyl group, and a piperazine moiety. The structural formula can be represented as follows:

C21H19BrFN2S\text{C}_{21}\text{H}_{19}\text{Br}\text{F}\text{N}_{2}\text{S}

Key Characteristics:

  • Molecular Weight: 448.36 g/mol
  • IUPAC Name: [5-(4-bromophenyl)furan-2-yl]-(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination: Introduction of the bromophenyl group using bromine or N-bromosuccinimide (NBS).
  • Piperazine Derivative Formation: Synthesis of the piperazine moiety from phenylpiperazine.
  • Coupling Reaction: Final coupling to form the methanethione linkage using thiourea in the presence of a base.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules:

  • The piperazine ring may mimic neurotransmitters, allowing binding to receptor sites in the brain.
  • The bromophenyl and furan groups may facilitate interactions with enzymes or proteins, modulating their activity.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity:
    • Studies have shown that furan derivatives demonstrate antibacterial effects against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
    • For instance, N-(4-bromophenyl)furan-2-carboxamide exhibited notable activity against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae .
  • Anticancer Potential:
    • Some furan derivatives have been reported to inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. For example, conjugates containing furan showed significant inhibitory activity against human cervical cancer cells .
    • Mechanisms may involve topoisomerase inhibition and mitochondrial modification leading to apoptosis .
  • Neurological Implications:
    • Given the presence of the piperazine moiety, there is potential for this compound to affect neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

Several case studies highlight the biological significance of related compounds:

CompoundActivityStudy Reference
N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamideAntibacterial
2-methyl-4,11-bis((2-(methylamino)ethyl)amino)-4a,10a-dihydroanthra[2,3-b]furan-5,10-dioneAntiproliferative
4-Benzyl-3-phenyl-SH-furan-2-oneAntihypertensive

Comparison with Similar Compounds

Core Heterocycle Variations

  • Quinoline-Piperazine Analogs (): Compounds such as C2–C4 (e.g., Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) replace the furan-thione core with a quinoline-carbonyl-piperazine structure. However, the thione group in the target compound may offer stronger hydrogen-bonding interactions than the carbonyl group in quinoline analogs .
  • Benzofuran Derivatives ():
    Derivatives like 2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran share a fluorophenyl substituent but lack the piperazine-thione linkage. The benzofuran core is more rigid than furan, which could limit conformational flexibility in binding interactions .

Substituent Effects

  • Halogen-Substituted Phenyl Groups:
    • 4-Bromophenyl vs. 4-Chlorophenyl ():

      The bromine atom in the target compound increases molecular weight and lipophilicity (higher XLogP3) compared to its 3-chlorophenyl analog (XLogP3 = 5.4) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets.
    • 4-Fluorophenyl vs. 4-Methoxyphenyl ():

      Fluorine’s electron-withdrawing effect improves metabolic stability compared to methoxy groups, which are electron-donating. For example, in thiazolyl hydrazone derivatives, fluorophenyl substituents correlated with antifungal activity (MIC = 250 µg/mL) .

Linker Modifications

  • Methanethione (C=S) vs. Methanone (C=O) (): The compound 4-(4-aminophenyl)piperazin-1-ylmethanone replaces the thione with a ketone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing (5-(4-Bromophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione?

  • Methodology : Begin with preparing intermediates like 5-(4-bromophenyl)furan-2-carbaldehyde and 4-(4-fluorophenyl)piperazine. Use a nucleophilic substitution or coupling reaction to combine intermediates under controlled conditions (e.g., 60–80°C, inert atmosphere). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .
  • Key Variables : Temperature (affects yield of thione formation), solvent polarity (e.g., DMF for solubility), and catalyst (e.g., Pd for cross-coupling).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to verify the furan (δ 6.5–7.5 ppm), bromophenyl (δ 7.3–7.6 ppm), and piperazine (δ 2.5–3.5 ppm) moieties.
  • IR : Confirm the C=S stretch (~1200 cm1^{-1}) and aromatic C-H bends.
  • Mass Spectrometry : High-resolution MS to validate molecular weight (theoretical: ~457.31 g/mol) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies at 40°C/75% RH (ICH guidelines). Monitor degradation via HPLC every 30 days. Use DSC/TGA to study thermal decomposition profiles .

Advanced Research Questions

Q. How to resolve contradictory data in reported biological activities (e.g., IC50_{50} values) across studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation time) from studies like those in (B16F10 melanoma IC50_{50} = 25 µM vs. fibroblasts IC50_{50} >50 µM).
  • Standardize Protocols : Replicate assays using identical cell lines (e.g., B16F10) and controls. Validate via dose-response curves and statistical analysis (ANOVA) .

Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition kinetics?

  • Methodology :

  • Kinetic Assays : Use fluorogenic substrates (e.g., for tyrosinase) to measure initial reaction rates. Vary substrate concentrations (Lineweaver-Burk plots) to determine KmK_m and VmaxV_{max}.
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to identify binding interactions with target enzymes (e.g., sulfonyl group interactions with catalytic sites) .

Q. How does the substitution pattern (e.g., bromophenyl vs. fluorophenyl) influence pharmacological activity compared to analogs?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., replacing Br with Cl or F) and test in parallel bioassays (e.g., antimicrobial disk diffusion).
  • Computational Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Methodology :

  • Flow Chemistry : Transition from batch to continuous flow reactors for thione formation (improves heat/mass transfer).
  • DoE Optimization : Apply factorial design to optimize variables (e.g., reactant stoichiometry, residence time) .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and comparative analysis to align with academic research rigor.

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